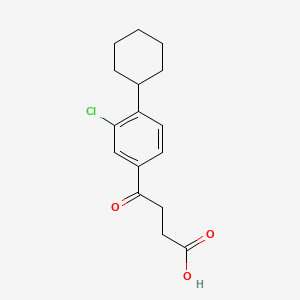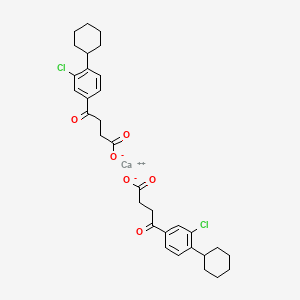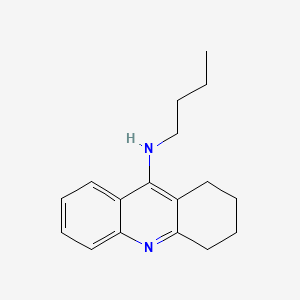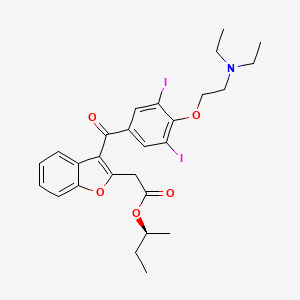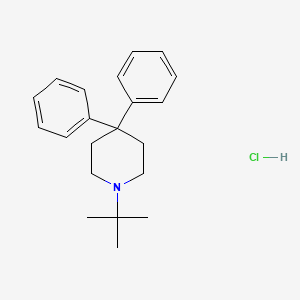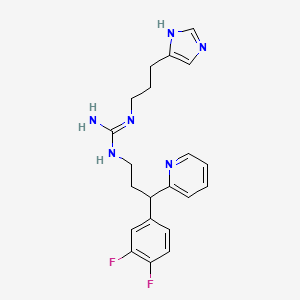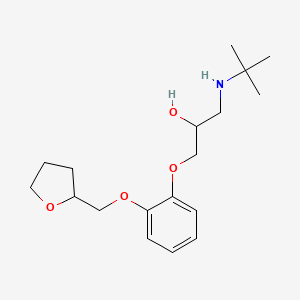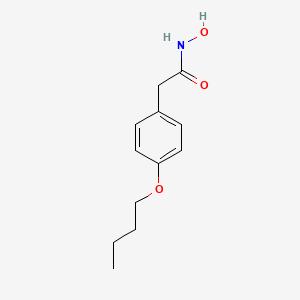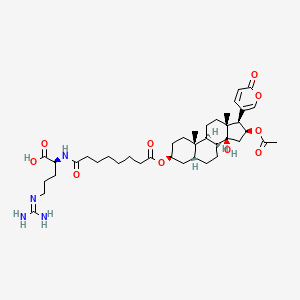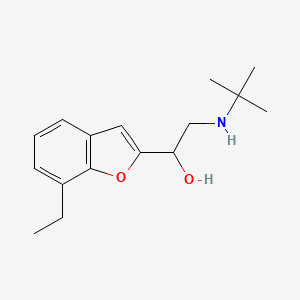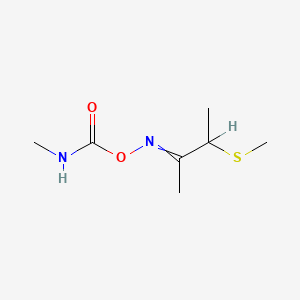
ブトカルボキシム
概要
説明
Butocarboxim is a carbamate insecticide known for its effectiveness in controlling a variety of pests. It is a structural isomer of aldicarb and belongs to the class of oxime carbamates . The compound is characterized by its chemical formula C7H14N2O2S and a molar mass of 190.26 g/mol . Butocarboxim is used in agriculture to protect crops from sucking and chewing pests such as aphids, thrips, mealybugs, whiteflies, and spider mites .
科学的研究の応用
Butocarboxim has a wide range of applications in scientific research:
作用機序
Target of Action
Butocarboxim is primarily a cholinesterase or acetylcholinesterase (AChE) inhibitor . Acetylcholinesterase plays a crucial role in nerve function, as it is responsible for the breakdown of acetylcholine, a neurotransmitter that carries signals across nerve synapses .
Mode of Action
Butocarboxim, like other carbamate pesticides, operates by forming unstable complexes with cholinesterases through the carbamoylation of the active sites of the enzymes . This action inhibits the function of acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft, which can cause overstimulation of the nerves and muscles . This inhibition is reversible .
Biochemical Pathways
The primary biochemical pathway affected by Butocarboxim is the cholinergic pathway. By inhibiting acetylcholinesterase, Butocarboxim disrupts the normal function of this pathway, leading to an excess of acetylcholine. This excess can cause a range of effects, from muscle contractions to respiratory failure, depending on the level of exposure .
Pharmacokinetics
As a carbamate pesticide, it is known to be highly soluble in water , which can influence its absorption and distribution. It is also highly volatile , which may affect its metabolism and excretion
Result of Action
The primary result of Butocarboxim’s action is the inhibition of acetylcholinesterase, leading to an overstimulation of the nerves and muscles due to an excess of acetylcholine . This can result in a range of symptoms, from muscle contractions to respiratory failure, depending on the level of exposure .
Action Environment
Butocarboxim is highly soluble in water and highly volatile . It may be persistent in water bodies . It is also highly toxic to birds and moderately toxic to most aquatic life . These environmental factors can influence the action, efficacy, and stability of Butocarboxim.
生化学分析
Biochemical Properties
Butocarboxim’s poisoning mechanism is through the inhibition of the activities of important proteins such as acetylcholinesterase . A new hapten of Butocarboxim was designed and synthesized, and a highly affinitive and selective monoclonal antibody (mAb) against Butocarboxim was produced .
Cellular Effects
Given its mechanism of action, it likely disrupts normal cellular function by inhibiting acetylcholinesterase .
Molecular Mechanism
Butocarboxim exerts its effects at the molecular level primarily through the inhibition of acetylcholinesterase . This enzyme is crucial for nerve function, and its inhibition can lead to a variety of neurological symptoms.
Temporal Effects in Laboratory Settings
In laboratory settings, Butocarboxim has been detected in crops using High-Performance Liquid Chromatography (HPLC) equipped with a post-column derivatization system and a fluorescence detector .
準備方法
Synthetic Routes and Reaction Conditions
Butocarboxim can be synthesized through a series of chemical reactions involving the formation of oxime and carbamate groups. The synthesis typically starts with the preparation of 3-(methylthio)butan-2-one, which is then converted to its oxime derivative. This oxime is subsequently reacted with methyl isocyanate to form butocarboxim .
Industrial Production Methods
In industrial settings, butocarboxim is produced using high-performance liquid chromatography (HPLC) techniques to ensure purity and consistency. The process involves the extraction of butocarboxim from samples with acetone, followed by concentration and partitioning with n-hexane. The aqueous phase is then collected and extracted with dichloromethane before being purified using an aminopropyl cartridge .
化学反応の分析
Types of Reactions
Butocarboxim undergoes various chemical reactions, including:
Oxidation: Butocarboxim can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: Butocarboxim can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted oxime derivatives .
類似化合物との比較
Butocarboxim is often compared with other carbamate insecticides such as aldicarb, carbaryl, and methomyl. While all these compounds share a similar mechanism of action, butocarboxim is unique due to its specific structural isomerism and its relatively lower toxicity to mammals compared to aldicarb . The similar compounds include:
Aldicarb: A highly toxic carbamate insecticide.
Carbaryl: Widely used in gardens and agriculture with relatively low mammalian toxicity.
Methomyl: Known for its high toxicity and rapid action against pests.
Butocarboxim’s unique properties and applications make it a valuable compound in both agricultural and scientific research contexts.
特性
| Carbamates are effective insecticides by virtue of their ability to inhibit acetylcholinesterase (AChE) in the nervous system. They also inhibit other esterases. The carbamylation of the enzyme is unstable, and the regeneration of AChE is relatively rapid compared with that from a phosphorylated enzyme. /Carbamate Pesticides/ | |
CAS番号 |
34681-10-2 |
分子式 |
C7H14N2O2S |
分子量 |
190.27 g/mol |
IUPAC名 |
[(Z)-3-methylsulfanylbutan-2-ylideneamino] N-methylcarbamate |
InChI |
InChI=1S/C7H14N2O2S/c1-5(6(2)12-4)9-11-7(10)8-3/h6H,1-4H3,(H,8,10)/b9-5- |
InChIキー |
SFNPDDSJBGRXLW-UITAMQMPSA-N |
SMILES |
CC(C(=NOC(=O)NC)C)SC |
異性体SMILES |
CC(/C(=N\OC(=O)NC)/C)SC |
正規SMILES |
CC(C(=NOC(=O)NC)C)SC |
外観 |
Solid powder |
Color/Form |
Pale brown, viscous liquid (tech.). Crystalline at lower temperatures. /Technical butocarboxim/ |
密度 |
1.12 (20 °C) |
melting_point |
37 °C ((E)- isomer); ((Z)- isomer is an oil at room temperature) |
| 34681-10-2 | |
物理的記述 |
Pale brown liquid (technical product); (E)- isomer: mp = 37 deg C; (Z)- isomer: liquid at room temperature; [HSDB] Nearly colorless liquid (partially crystallized); mp = 34-37 deg C; [INCHEM JMPR] Colorless solid; mp = 32-37 deg C; [MSDSonline] |
ピクトグラム |
Flammable; Acute Toxic; Irritant; Environmental Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
Stable at pH 5-7 (up to 50 °C), but hydrolysed by strong acids and alkalis. Stable to sunlight and oxygen. Thermally stable up to 100 °C. |
溶解性 |
Soluble in most organic solvents. Completely miscible with aromatic hydrocarbons, esters, and ketones. Low solubility in aliphatic hydrocarbons (11 g/l) and carbon tetrachloride. In water, 35 g/l @ 20 °C |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Butocarboxim; CO 755; Drawin 755; |
蒸気圧 |
0.0000795 [mmHg] 7.95X10-5 mm Hg @ 20 °C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


